L-Leucine hydrochloride

Descripción general

Descripción

L-Leucine hydrochloride is a hydrochloride salt form of L-Leucine, an essential branched-chain amino acid. It plays a crucial role in protein synthesis, muscle repair, and various metabolic functions. This compound is commonly used in dietary supplements and medical nutrition therapy due to its enhanced solubility and stability compared to its free amino acid form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Leucine hydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using genetically engineered bacteria that produce L-Leucine. The resulting L-Leucine is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production typically involves microbial fermentation. Specific strains of bacteria are cultured in bioreactors with controlled conditions to optimize the yield of L-Leucine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: L-Leucine hydrochloride undergoes various chemical reactions, including:

Oxidation: L-Leucine can be oxidized to produce α-ketoisocaproate, which is further metabolized in the body.

Reduction: Reduction reactions can convert α-ketoisocaproate back to L-Leucine.

Substitution: The amino group in L-Leucine can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products:

Oxidation: α-Ketoisocaproate

Reduction: L-Leucine

Substitution: Various L-Leucine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Muscle Protein Synthesis

L-Leucine is well-known for its role in stimulating muscle protein synthesis. It activates the mTOR pathway, which is crucial for muscle growth and repair. Research indicates that L-leucine supplementation can enhance recovery and reduce muscle breakdown after exercise or trauma. This property makes it particularly beneficial for athletes and individuals undergoing rehabilitation .

Dietary Applications

Studies have shown that diets rich in L-leucine can improve metabolic health and support weight management by promoting fat oxidation and reducing body fat mass. In animal studies, a leucine-rich diet has been linked to improved liver and kidney function, particularly when combined with other treatments like doxorubicin .

Medical Therapies

Treatment of Anemia

L-Leucine has been investigated as a potential treatment for Diamond-Blackfan anemia (DBA) and myelodysplastic syndromes (MDS). Clinical trials have demonstrated that L-leucine can improve anemia by enhancing mRNA translation through the activation of the mTOR pathway. A case study reported significant improvement in a DBA patient’s condition following L-leucine supplementation, highlighting its therapeutic potential .

Antibiotic Resistance

Recent research has identified L-leucine as an effective adjuvant in combating antibiotic-resistant bacteria, specifically Salmonella species. By enhancing the metabolic state of these bacteria, L-leucine increases the efficacy of antibiotics like sarafloxacin. This finding suggests that L-leucine could be utilized to restore the effectiveness of existing antibiotics against resistant strains .

Mechanistic Insights

The mechanisms through which L-leucine exerts its effects are multifaceted:

- mTOR Pathway Activation : L-Leucine activates the mTOR signaling pathway, which plays a critical role in protein synthesis, cell growth, and metabolism.

- Metabolic Reprogramming : In drug-resistant bacteria, L-leucine enhances metabolic processes such as the TCA cycle, leading to increased ATP production and improved bacterial susceptibility to antibiotics .

Case Study: Treatment of DBA

A patient with DBA exhibited marked improvement in hemoglobin levels and reduced transfusion requirements after receiving L-leucine supplementation. This case supports ongoing clinical trials aimed at establishing standardized treatment protocols using L-leucine for patients with similar conditions .

Case Study: Antibiotic Efficacy Enhancement

In vitro studies demonstrated that adding L-leucine to antibiotic treatments significantly increased the killing effect on drug-resistant Salmonella strains. These findings underscore the potential of using L-leucine as an adjunct therapy in antibiotic regimens .

Summary Table of Applications

Mecanismo De Acción

L-Leucine hydrochloride exerts its effects primarily through the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is crucial for regulating protein synthesis and cell growth. L-Leucine binds to specific receptors, leading to the phosphorylation and activation of mTOR, which in turn stimulates muscle protein synthesis and inhibits protein degradation .

Comparación Con Compuestos Similares

L-Isoleucine: Another branched-chain amino acid with similar metabolic functions but differs in its side chain structure.

L-Valine: Also a branched-chain amino acid, it shares similar roles in protein synthesis and muscle metabolism.

L-Lysine: An essential amino acid involved in protein synthesis but not a branched-chain amino acid.

Uniqueness of L-Leucine Hydrochloride: this compound is unique due to its specific role in activating the mTOR pathway, which is more potent compared to L-Isoleucine and L-Valine. Its hydrochloride form enhances its solubility and stability, making it more effective in dietary supplements and medical applications .

Actividad Biológica

L-Leucine hydrochloride is a salt form of the essential branched-chain amino acid L-leucine, which plays a crucial role in various biological processes, including protein synthesis, muscle metabolism, and cellular signaling. This article explores the biological activity of this compound, focusing on its metabolic pathways, therapeutic applications, and effects on health.

Metabolic Pathways

L-Leucine is primarily metabolized in the liver and muscle tissues. The initial step involves its conversion by branched-chain amino acid aminotransferase to α-ketoisocaproate (α-KIC), which is further processed by branched-chain α-ketoacid dehydrogenase into isovaleryl-CoA. This compound is then utilized in the synthesis of acetyl-CoA and other metabolites essential for energy production and biosynthesis .

Table 1: Key Metabolic Pathways of L-Leucine

| Step | Enzyme | Product |

|---|---|---|

| 1 | Branched-chain amino acid aminotransferase | α-Ketoisocaproate (α-KIC) |

| 2 | Branched-chain α-ketoacid dehydrogenase | Isovaleryl-CoA |

| 3 | Various enzymes | Acetyl-CoA |

Protein Synthesis

L-Leucine is recognized for its role as a nutrient regulator of protein synthesis, particularly in skeletal muscle. It activates the mechanistic target of rapamycin complex 1 (mTORC1), a key signaling pathway that enhances protein synthesis and inhibits autophagy . This activation is crucial during periods of stress or recovery, such as after exercise.

Therapeutic Applications

Recent studies have highlighted the potential therapeutic benefits of L-leucine in various medical conditions:

- Diamond-Blackfan Anemia (DBA) : A case study reported significant improvements in anemia symptoms in patients with DBA treated with L-leucine. The mechanism was linked to enhanced mRNA translation via mTOR pathway activation .

- Muscle Health : Chronic supplementation with L-leucine has been shown to improve muscle protein synthesis in older adults, suggesting its potential in combating sarcopenia .

- Drug Resistance : Research indicates that L-leucine can enhance the effectiveness of antibiotics against drug-resistant bacteria by stimulating metabolic pathways that improve bacterial susceptibility .

Case Studies and Research Findings

- Anemia Improvement : A clinical case demonstrated that L-leucine supplementation led to reduced transfusion requirements in a DBA patient. This effect was attributed to increased mTOR signaling and improved protein synthesis in hematopoietic cells .

- Muscle Protein Synthesis : A study involving older adults showed that L-leucine supplementation significantly increased muscle protein synthesis rates compared to control groups, emphasizing its role in maintaining muscle mass during aging .

- Bacterial Metabolism : Exogenous L-leucine was found to stimulate the metabolic state of Salmonella, enhancing the bactericidal effect of antibiotics like sarafloxacin through improved energy metabolism .

Propiedades

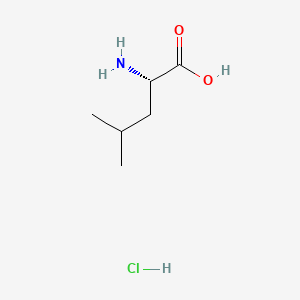

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZZNHPZEPVUQK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226904 | |

| Record name | Leucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-84-9 | |

| Record name | L-Leucine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39KV97633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.